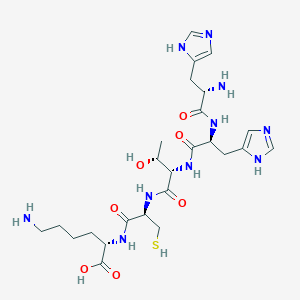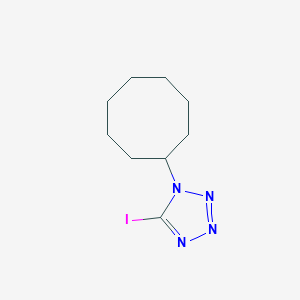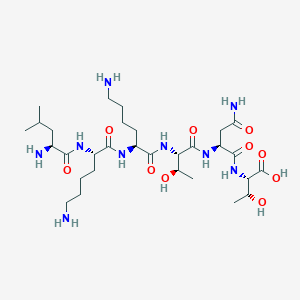
4-(Triphenylsilyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triphenylsilyl)but-3-en-1-ol is an organic compound with the molecular formula C22H22OSi It is a derivative of buten-1-ol, where a triphenylsilyl group is attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylsilyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(Triphenylsilyl)but-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The triphenylsilyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triphenylsilyl group.
Major Products
Oxidation: Formation of 4-(Triphenylsilyl)but-3-en-1-one.
Reduction: Formation of 4-(Triphenylsilyl)butan-1-ol.
Substitution: Formation of but-3-en-1-ol and triphenylsilanol.
Aplicaciones Científicas De Investigación
4-(Triphenylsilyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the study of biological systems due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 4-(Triphenylsilyl)but-3-en-1-ol involves its interaction with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, making it a valuable protecting group in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
But-3-en-1-ol: A simpler analog without the triphenylsilyl group.
3-Butyn-1-ol: Contains a triple bond instead of a double bond.
1-Octen-3-ol: A longer-chain analog with similar functional groups.
Uniqueness
4-(Triphenylsilyl)but-3-en-1-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties. This group can act as a protecting group, enhancing the compound’s stability and reactivity in various chemical reactions. Additionally, the combination of the double bond and hydroxyl group provides versatility in synthetic applications.
Propiedades
Número CAS |
917615-78-2 |
|---|---|
Fórmula molecular |
C22H22OSi |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
4-triphenylsilylbut-3-en-1-ol |
InChI |
InChI=1S/C22H22OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19,23H,10,18H2 |
Clave InChI |
KMSUKVVAQDZFQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C=CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)


![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)
![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)






![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
